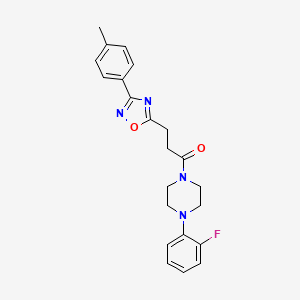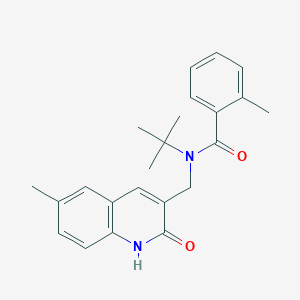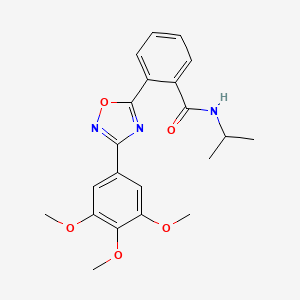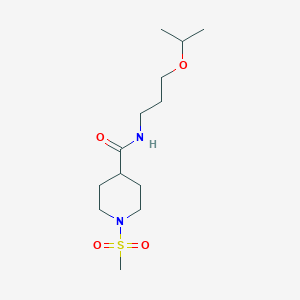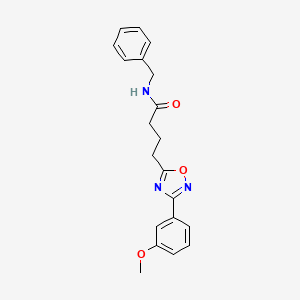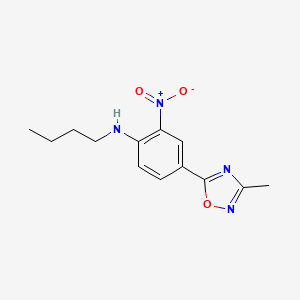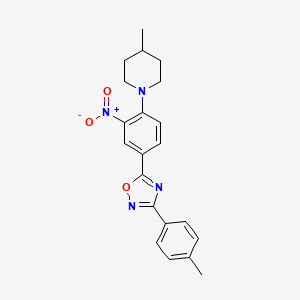
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various scientific research fields. This compound is also known as MPNT, and it belongs to the class of oxadiazole derivatives. The unique chemical structure of MPNT makes it an attractive candidate for various scientific research studies.
Wirkmechanismus
The exact mechanism of action of MPNT is not fully understood. However, it has been suggested that MPNT may act by modulating the activity of neurotransmitters such as GABA and glutamate. MPNT has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been reported to inhibit the activity of glutamate receptors, which may explain its analgesic effects.
Biochemical and Physiological Effects
MPNT has been shown to exhibit various biochemical and physiological effects in animal models. MPNT has been reported to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been shown to inhibit the activity of glutamate receptors, which may explain its analgesic effects. MPNT has also been reported to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
MPNT has several advantages for lab experiments. It exhibits potent anticonvulsant, analgesic, anxiolytic, and antidepressant-like effects in animal models. Moreover, its unique chemical structure makes it an attractive candidate for the development of new drugs with improved therapeutic properties. However, there are also some limitations associated with the use of MPNT in lab experiments. MPNT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Moreover, the exact mechanism of action of MPNT is not fully understood, which may limit its potential applications in some scientific research fields.
Zukünftige Richtungen
There are several future directions for the scientific research of MPNT. One potential direction is the development of new drugs based on the chemical structure of MPNT. These drugs may have improved therapeutic properties and may be used in the treatment of various neurological disorders. Another potential direction is the investigation of the long-term safety and efficacy of MPNT. This may involve the conduct of clinical trials to determine the safety and efficacy of MPNT in humans. Moreover, the exact mechanism of action of MPNT needs to be further elucidated to fully understand its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of MPNT involves the reaction of 4-methylpiperidine-1-carboxylic acid with 4-nitrobenzoyl chloride and p-tolyl hydrazine. The reaction mixture is then subjected to reflux in the presence of triethylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPNT has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The unique chemical structure of MPNT makes it an attractive candidate for the development of new drugs with improved therapeutic properties. MPNT has been shown to exhibit potent anticonvulsant and analgesic activities in animal models. Moreover, MPNT has been reported to possess anxiolytic and antidepressant-like effects in rodents. These findings suggest that MPNT may have potential applications in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-5-16(6-4-14)20-22-21(28-23-20)17-7-8-18(19(13-17)25(26)27)24-11-9-15(2)10-12-24/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNBCMGPCRHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
